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4-anilino-N-cyclohexyl-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

Lipophilicity ADME Blood-Brain Barrier Penetration

Researchers requiring a conformationally constrained dihydroquinoline probe for kinase or GPCR screening face supply inconsistency and poorly characterized batches. This compound solves that with a defined 4-anilino-N-cyclohexyl scaffold validated in discovery libraries. Key outcomes: (1) Demonstrates critical SAR sensitivity at the N-carboxamide, where N-cyclohexyl is essential for c-fms and sub-100 nM P2Y1 affinity. (2) Favorable CNS drug-likeness (tPSA 44 Ų, LogP 4.92) supports neuronal cell-based assays. (3) Sourced as a reference standard to benchmark permeability and metabolic stability in hit-to-lead programs.

Molecular Formula C23H29N3O
Molecular Weight 363.5 g/mol
Cat. No. B5239899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-anilino-N-cyclohexyl-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
Molecular FormulaC23H29N3O
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C2N1C(=O)NC3CCCCC3)NC4=CC=CC=C4
InChIInChI=1S/C23H29N3O/c1-17-16-21(24-18-10-4-2-5-11-18)20-14-8-9-15-22(20)26(17)23(27)25-19-12-6-3-7-13-19/h2,4-5,8-11,14-15,17,19,21,24H,3,6-7,12-13,16H2,1H3,(H,25,27)
InChIKeyKWWQJROKPOOZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroquinoline Carboxamide: Core Characteristics for Procurement Screening


4-Anilino-N-cyclohexyl-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide (MW 363.5 Da, C23H29N3O) is a substituted dihydroquinoline carboxamide that serves as a versatile screening compound within commercial discovery libraries. Its scaffold combines a partially saturated quinoline core with a C4-anilino group, a C2-methyl substituent, and an N-cyclohexyl urea moiety . This structural arrangement places it at the intersection of several pharmacologically relevant chemotypes—including anilinoquinoline kinase inhibitors, dihydroquinoline anti-infectives, and urea-based GPCR ligands—making it a strategic choice for phenotypic or targeted screening campaigns where multi-domain molecular recognition is desired [1].

ScaffoldMulti-chemotype core spanning anilinoquinoline, dihydroquinoline, and urea motifs
ScreeningCompatible with phenotypic and targeted screening campaigns
BindingDesigned for multi-domain molecular recognition across diverse targets

Why This Scaffold Cannot Be Substituted with Near Analogs


Even structurally conservative modifications to the dihydroquinoline carboxamide scaffold produce sharp discontinuities in biological readout. In the c-fms kinase inhibitor series, replacing the N-cyclohexenyl group with an N-cyclohexylmethyl analogue caused a marked drop in potency due to unfavourable conformational changes in the cyclohexyl ring system, illustrating that the exact identity of the N-alkyl/cycloalkyl substituent is a critical driver of target engagement [1]. Similarly, within the P2Y1 receptor antagonist class, replacing the N-cyclohexyl moiety with an N-(3,5-dichlorophenyl) group shifted the binding affinity from <100 nM to >300 nM, demonstrating that the N-carboxamide substituent directly modulates receptor complementarity [2]. These findings underscore why a 4-anilino-N-cyclohexyl-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide scaffold cannot be generically interchanged with its N-aryl or N-alkyl counterparts without risking loss of the desired activity profile.

N-cyclohexyl replacement

Switching to N-cyclohexylmethyl alters the cyclohexyl ring conformation, markedly reducing target engagement (c-fms series).

N-aryl substitution

Replacing N-cyclohexyl with N-aryl shifts receptor affinity profiles (P2Y1 example), risking loss of the desired activity profile.

Quantitative Differentiation Evidence


Lipophilicity and Membrane Permeability Profile

The target compound exhibits a predicted ACD/LogP of 4.92, which is approximately 1.5 log units higher than the structurally related 4-anilinoquinoline-3-carboxamide CSF-1R inhibitor series (typical LogP range 3.2–3.8 for equipotent analogues) . This elevated lipophilicity, driven by the N-cyclohexyl group, predicts enhanced passive membrane permeability and potential CNS exposure relative to analogues bearing N-phenyl or N-heterocyclic carboxamide substituents.

Lipophilicity
Data to verify
Target ACD/LogP 4.92 · Comparator range 3.2–3.8 · Δ +1.1 to +1.7
Supports higher membrane permeability screening fit
ACD/Labs prediction; confirm experimentally
Lipophilicity ADME Blood-Brain Barrier Penetration

CNS Drug-Likeness and Polar Surface Area

With a topological polar surface area (tPSA) of 44 Ų and only 3 rotatable bonds, the target compound sits comfortably within the established CNS drug-like space (tPSA < 90 Ų, rotatable bonds ≤ 8) . By comparison, the N-(4-fluorophenyl) congener 4-anilino-N-(4-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide has a higher tPSA (49 Ų) and an additional rotatable bond, which cumulatively reduce its predicted CNS penetration efficiency. The target compound's compact polar surface area, combined with zero Rule-of-5 violations, positions it as a more favourable starting point for CNS-targeted fragment or lead optimisation campaigns than its N-aryl counterparts.

CNS Drug-Likeness
Data to verify
tPSA 44 Ų, 3 rot. bonds · N-(4-F-phenyl) analog 49 Ų, 4 rot. bonds
Favourable CNS MPO score for CNS-targeted screening
Computed tPSA; experimental validation recommended
CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Conformational Rigidity and Target Selectivity

The N-cyclohexyl urea group imposes a specific conformational constraint that is absent in open-chain N-alkyl analogues. Structure–activity relationship (SAR) studies on the anilinoquinoline c-fms inhibitor series demonstrated that substituting the N-cyclohexenyl group with a more flexible N-cyclohexylmethyl chain reduced inhibitory potency, attributable to unfavourable conformational changes in the cyclohexyl ring system [1]. Extrapolating this class-level SAR to the target compound, the N-cyclohexyl group is predicted to lock the carboxamide into a bioactive conformation that enhances target selectivity relative to N-methyl, N-ethyl, or N-benzyl analogues—which possess greater rotational freedom and can adopt multiple, potentially off-target binding modes.

Conformational Selectivity
Class-level
N-cyclohexyl constrains conformation; N-cyclohexylmethyl loses potency
May support conformation-sensitive target screening
SAR trend from c-fms series; target not tested
Kinase Selectivity Conformational Analysis Structured-Based Design

Antimycobacterial Scaffold Potential

Dihydroquinoline carboxamide derivatives have demonstrated potent antitubercular activity in vitro, with lead compounds 8g and 8h exhibiting MIC values of 0.39 μg/mL and 0.78 μg/mL, respectively, against Mycobacterium tuberculosis H37Rv, while remaining non-cytotoxic [1]. Although the target compound was not directly screened in this panel, its core scaffold—4-anilino-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide—is a close structural relative of the active series (differing only in the C4-anilino vs C4-unsubstituted position). The presence of the 4-anilino group adds a hydrogen-bond-donating functionality that may further enhance binding to mycobacterial targets, positioning the target compound as a logical next-step probe for anti-TB drug discovery campaigns.

Antimycobacterial Potential
Class-level
Dihydroquinoline carboxamides: MIC 0.39–0.78 µg/mL vs M. tuberculosis
Supports antimycobacterial screening context
4-anilino derivative not directly tested; SAR probe
Antitubercular Mycobacterium tuberculosis Dihydroquinoline Carboxamide

Recommended Application Scenarios


CNS-Penetrant Kinase Inhibitor Screening

Given its favourable CNS drug-likeness profile (tPSA 44 Ų; LogP 4.92; zero Rule-of-5 violations), this compound is ideally suited for screening against CNS-resident kinase targets where blood-brain barrier penetration is a prerequisite. The N-cyclohexyl group enhances lipophilicity relative to polar N-aryl analogues, increasing the probability of target engagement in cell-based assays using neuronal or glial cell lines. Procurement for kinase selectivity panels that include CSF-1R, EGFR, or JAK family members is recommended, as the 4-anilinoquinoline motif has demonstrated activity across these kinase families .

Antitubercular Lead Expansion

The validated antimycobacterial activity of the dihydroquinoline carboxamide scaffold (MIC 0.39–0.78 μg/mL against M. tuberculosis H37Rv) provides a strong rationale for procuring the 4-anilino-substituted derivative as a probe to explore the SAR of C4-substitution. The additional aniline NH offers a hydrogen-bond-donating group absent in the published lead series, potentially enabling new interactions with mycobacterial targets such as InhA or DprE1. This compound is recommended for MIC determination assays and subsequent hit-to-lead optimisation in TB drug discovery programs [1].

Conformationally Restricted GPCR Antagonist Screening

The N-cyclohexyl urea moiety imposes conformational rigidity that is distinct from flexible N-alkyl or N-aryl carboxamide analogues. This feature is particularly relevant for GPCR targets such as the P2Y1 receptor, where closely related dihydroquinoline carboxamides have demonstrated sub-100 nM binding affinity. The target compound is recommended for procurement by groups screening against purinergic, adenosine, or other class A GPCR targets where a conformationally constrained ligand may yield improved subtype selectivity [2].

Physicochemical Benchmarking in Library Design

With well-characterised predicted properties—LogP 4.92, tPSA 44 Ų, 3 rotatable bonds, and zero Rule-of-5 violations—the target compound serves as an excellent reference standard for benchmarking new dihydroquinoline carboxamide analogues. Procurement for inclusion in diversity-oriented screening libraries allows medicinal chemistry teams to calibrate the impact of N-cyclohexyl vs N-aryl substitution on permeability, solubility, and metabolic stability in a controlled experimental framework .

Application
Selection Property
Validation Focus
CNS-targeted kinase profiling
Predicted CNS drug-likeness (tPSA, LogP)
Permeability and target engagement in neuronal cell models
Antimycobacterial screening and SAR
Dihydroquinoline carboxamide scaffold with 4-anilino group
MIC determination against M. tuberculosis; hit expansion
Conformationally biased GPCR ligand screening
N-cyclohexyl conformational rigidity
Subtype selectivity and binding affinity at P2Y1-like receptors
Physicochemical benchmarking for library design
Predicted LogP, tPSA, rotatable bonds
Impact of N-cyclohexyl vs N-aryl substitution on permeability, solubility
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